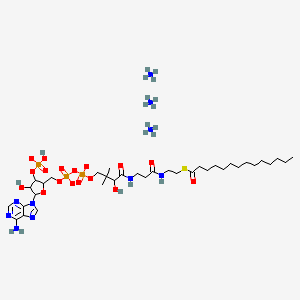

myristoyl Coenzyme A (ammonium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El miristato de coenzima A (sal de amonio) es un derivado del ácido mirístico, un ácido graso de cadena larga, combinado con la coenzima A. Este compuesto juega un papel crucial en el metabolismo de los lípidos y los procesos de modificación de proteínas, particularmente en la miristoilación de proteínas, donde actúa como sustrato para la enzima N-miristoil transferasa .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El miristato de coenzima A (sal de amonio) se puede sintetizar mediante la reacción del ácido mirístico con la coenzima A en presencia de agentes activadores como la diciclohexilcarbodiimida. La reacción suele tener lugar en un disolvente orgánico como la dimetilformamida en condiciones suaves .

Métodos de Producción Industrial

La producción industrial del miristato de coenzima A (sal de amonio) implica la síntesis enzimática utilizando coenzima A y ácido mirístico. El proceso está optimizado para la producción a gran escala controlando parámetros como el pH, la temperatura y la concentración de la enzima para lograr altos rendimientos y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

El miristato de coenzima A (sal de amonio) se somete principalmente a reacciones de acilación, en las que el grupo miristoil se transfiere a otras moléculas. Este compuesto no suele sufrir reacciones de oxidación o reducción debido a su estructura estable .

Reactivos y Condiciones Comunes

Las reacciones de acilación que involucran miristato de coenzima A (sal de amonio) a menudo requieren la presencia de enzimas como la N-miristoil transferasa. Las reacciones se llevan a cabo en condiciones fisiológicas, incluido el pH neutro y temperaturas moderadas .

Productos Principales Formados

El producto principal formado a partir de las reacciones de acilación del miristato de coenzima A (sal de amonio) son las proteínas miristoiladas, donde el grupo miristoil se une covalentemente al residuo de glicina del extremo amino de la proteína diana .

Aplicaciones Científicas De Investigación

El miristato de coenzima A (sal de amonio) tiene diversas aplicaciones en la investigación científica:

Mecanismo De Acción

El miristato de coenzima A (sal de amonio) ejerce sus efectos a través del proceso de miristoilación de proteínas. La enzima N-miristoil transferasa cataliza la transferencia del grupo miristoil desde el miristato de coenzima A al residuo de glicina del extremo amino de las proteínas diana. Esta modificación influye en la asociación de la proteína con la membrana, la estabilidad y las interacciones con otros componentes celulares .

Comparación Con Compuestos Similares

Compuestos Similares

Palmitoil Coenzima A: Otro derivado de acil coenzima A de cadena larga, utilizado en la palmitoilación de proteínas.

Estearoil Coenzima A: Interviene en la síntesis de proteínas estearoiladas.

Lauroil Coenzima A: Se utiliza en el estudio de los procesos de lauroilación.

Singularidad

El miristato de coenzima A (sal de amonio) es único debido a su papel específico en la miristoilación, una modificación que ocurre en el residuo de glicina del extremo amino de las proteínas. Esta especificidad lo distingue de otros derivados de acil coenzima A, que pueden dirigirse a residuos diferentes o tener longitudes de cadena diferentes .

Propiedades

Fórmula molecular |

C35H71N10O17P3S |

|---|---|

Peso molecular |

1029.0 g/mol |

Nombre IUPAC |

triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C35H62N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);3*1H3 |

Clave InChI |

DSAPDQDCGNIALG-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12095955.png)

![Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B12095961.png)

![Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)-](/img/structure/B12095965.png)

![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12095988.png)

![(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride](/img/structure/B12096010.png)

![[6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline](/img/structure/B12096032.png)